REACTION_SMILES
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[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]2[c:6]([cH:12][cH:13][cH:14]1)[C:7](=[O:8])[O:9][C:10]2=[O:11].[Na+:16].[OH-:15].[c:17]1([P:18]([Cl:19])(=[O:20])[Cl:25])[cH:21][cH:22][cH:23][cH:24][cH:26]1>>[c:4]1([Cl:25])[c:5]2[c:6]([cH:12][cH:13][cH:14]1)[C:7](=[O:8])[O:9][C:10]2=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2c1cccc2[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1OC(=O)c2c(Cl)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |